molecular formula C13H10N2O B079417 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 14813-85-5

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B079417
CAS No.: 14813-85-5
M. Wt: 210.23 g/mol
InChI Key: OLMPQQPQSTVRPB-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a fused benzene and imidazole ring system, with a phenyl group attached to the nitrogen atom. Its unique structure makes it a valuable scaffold in drug design and various industrial applications.

Scientific Research Applications

1-Phenyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a potential candidate for drug development.

    Medicine: It is used in the design of pharmaceuticals targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities , suggesting that 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one and its derivatives could have potential applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with benzaldehyde in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed:

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Similar structure but with the phenyl group attached to a different position.

    Benzimidazole: The parent compound without the phenyl group.

    1H-benzo[d]imidazol-2-yl)phenylmethanone: A derivative with a methanone group.

Uniqueness: 1-Phenyl-1H-benzo[d]imidazol-2(3H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad range of applications in various fields highlight its versatility and importance .

Properties

IUPAC Name

3-phenyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-9H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMPQQPQSTVRPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163888
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14813-85-5
Record name 1,3-Dihydro-1-phenyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14813-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014813855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Benzimidazol-2-one, 1,3-dihydro-1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Synthesis routes and methods

Procedure details

2-fluoronitrobenzene was treated with aniline in the prescence of K2CO3 in CH3CN and heated to reflux for 12 h. The solution is cooled, filtered and the solvent removed. The nitro group is reduced with catalytic hydrogenation and the diamine treated with CDI to give 1-phenyl-1,3-dihydro-benzoimidazol-2-one.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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